molecular formula C16H25NO8S B6591631 (2R,3R,4R,5R,6S)-5-Acetamido-2-(acetoxymethyl)-6-(ethylthio)tetrahydro-2H-pyran-3,4-diyl diacetate CAS No. 144218-98-4

(2R,3R,4R,5R,6S)-5-Acetamido-2-(acetoxymethyl)-6-(ethylthio)tetrahydro-2H-pyran-3,4-diyl diacetate

Cat. No. B6591631
CAS RN: 144218-98-4
M. Wt: 391.4 g/mol
InChI Key: BHOPGYBLLSFEGH-LJIZCISZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R,4R,5R,6S)-5-Acetamido-2-(acetoxymethyl)-6-(ethylthio)tetrahydro-2H-pyran-3,4-diyl diacetate is a useful research compound. Its molecular formula is C16H25NO8S and its molecular weight is 391.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Alternative Research Insights:

While there were no direct hits for the specified compound, related research in the field of organic and medicinal chemistry involves the synthesis and application of complex organic molecules similar in structure or functionality. For instance:

  • Thermoelectric Materials Research : Studies on poly(3,4-ethylenedioxythiophene) (PEDOT) and its derivatives highlight the importance of organic materials in developing new thermoelectric devices, showcasing the potential for organic compounds in renewable energy technologies (Zhengyou Zhu et al., 2017).

  • Heterocyclic Compound Synthesis : Research on pyranopyrimidine scaffolds emphasizes the significance of complex organic molecules in pharmaceutical development, illustrating the broader applicability of intricate organic syntheses in creating bioactive compounds (Mehul P. Parmar et al., 2023).

properties

IUPAC Name

[(2R,3R,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO8S/c1-6-26-16-13(17-8(2)18)15(24-11(5)21)14(23-10(4)20)12(25-16)7-22-9(3)19/h12-16H,6-7H2,1-5H3,(H,17,18)/t12-,13-,14+,15-,16+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOPGYBLLSFEGH-LJIZCISZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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